4-(sec-Butyl)cyclohexanamine
Overview
Description
4-(sec-Butyl)cyclohexanamine is a chemical compound with the molecular formula C10H21N . It contains a total of 32 bonds, including 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of 4-(sec-Butyl)cyclohexanamine includes a six-membered ring and a primary aliphatic amine . It contains a total of 32 atoms, including 21 Hydrogen atoms, 10 Carbon atoms, and 1 Nitrogen atom .Scientific Research Applications
Environmental Sustainability
Research on cyclohexane and sec-butyl alcohol, closely related to 4-(sec-Butyl)cyclohexanamine, highlights the significance of separating cyclohexane/sec-butyl alcohol/water azeotropic mixtures. This separation is crucial for mitigating environmental risks, recycling solvents, and supporting sustainable development. The study by Zhu et al. (2021) presents an energy-saving investigation of organic material recovery from wastewater, emphasizing thermal coupling extractive distillation combined with heat pumps for better thermoeconomic and environmental performance (Zhu et al., 2021).
Materials Science
In materials science, Nishi et al. (2009) explored the effects of chain ends and three-segment interactions on the virial coefficients of four-arm star polystyrenes in cyclohexane solutions. This study provides insights into polymer behavior and interactions, which are essential for developing new polymer materials with specific properties (Nishi et al., 2009).
Analytical Chemistry
For analytical chemistry applications, Xiu (2004) established a method for determining 3,4-Dichlorophenyl-propenoyl-sec.-butylamine in rat plasma. This development indicates the importance of 4-(sec-Butyl)cyclohexanamine derivatives in pharmacological research and their potential in preclinical studies (Xiu, 2004).
Safety And Hazards
properties
IUPAC Name |
4-butan-2-ylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-8(2)9-4-6-10(11)7-5-9/h8-10H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQLHUCSNDRLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626474 | |
Record name | 4-(Butan-2-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(sec-Butyl)cyclohexanamine | |
CAS RN |
25834-93-9 | |
Record name | 4-(Butan-2-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-sec-Butylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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